molecular formula C12H14BrN3O B1381165 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine CAS No. 1788054-90-9

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine

Cat. No.: B1381165
CAS No.: 1788054-90-9
M. Wt: 296.16 g/mol
InChI Key: FITFDPUUMBYADB-UHFFFAOYSA-N
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Description

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is a useful research compound. Its molecular formula is C12H14BrN3O and its molecular weight is 296.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Microwave-Assisted Suzuki–Miyaura Cross-Coupling: 3-aryl-1H-indazol-5-amine derivatives, similar to 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine, can be synthesized through a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method offers good to excellent yields and highlights the potential for efficient synthesis of such compounds (Wang et al., 2015).

Characterization and Structural Analysis

  • Spectroscopic Characterization: The structural and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound structurally related to this compound, was achieved using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These methods are crucial for confirming the identity and purity of such compounds (Anuradha et al., 2014).

Chemoselective Synthesis and Reactions

  • Metal- and Oxidant-Free Synthesis: A metal- and oxidant-free synthesis approach has been developed for constructing fully substituted 1H-1,2,4-triazol-3-amines, which demonstrates a [2 + 1 + 2] cyclization strategy. This method is environmentally friendly and may have relevance for the synthesis of compounds like this compound (Guo et al., 2021).

Catalytic Reactions and Efficiency

  • Palladium-Catalyzed Intramolecular Amination: Palladium-catalyzed intramolecular amination of aryl halides has been utilized for the synthesis of 1-aryl-1H-indazoles. This method can potentially be adapted for the synthesis of derivatives of this compound, providing a range of indazole derivatives with various substituents (Lebedev et al., 2005).

Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-12-9-7-8(14)4-5-10(9)16(15-12)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITFDPUUMBYADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198165
Record name 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788054-90-9
Record name 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788054-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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